(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL is a chiral compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol. This compound is classified as an amino alcohol, characterized by the presence of an amino group, a fluoro substituent, and a methoxy group attached to a phenyl ring. Its stereochemistry, specifically the (1R,2R) configuration, is significant for its biological activity and chemical reactivity.
The synthesis of (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. The use of palladium on carbon as a catalyst facilitates the amination step effectively under mild conditions.
The molecular structure of (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C10H14FNO2 |
| Molecular Weight | 199.22 g/mol |
| IUPAC Name | (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol |
| InChI Key | IUCDDKLSPJFWKB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=C(C=C(C=C1)OC)F)N)O |
The structure features a chiral center at the carbon atom adjacent to the amino group, which plays a critical role in its interactions with biological targets .
(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL undergoes various chemical reactions:
The mechanism of action for (1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL involves its interaction with specific enzymes and receptors:
The compound is typically a white solid at room temperature, with solubility varying based on solvent polarity.
Key chemical properties include:
The melting point and boiling point data are not explicitly mentioned in the sources but can be determined through experimental methods.
(1R,2R)-1-Amino-1-(2-fluoro-4-methoxyphenyl)propan-2-OL has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential in drug design and development initiatives.
The synthesis of enantiomerically pure (1R,2R)-1-amino-1-(2-fluoro-4-methoxyphenyl)propan-2-ol demands precise chiral resolution techniques due to the compound's stereospecific bioactivity. Key strategies include:
Table 1: Chiral Resolution Methods for (1R,2R)-Isomer
| Method | Chiral Selector | ee (%) | Yield (%) | Scale Feasibility |
|---|---|---|---|---|
| Diastereomeric Salts | D-DTTA | ≥98 | 65 | Pilot-scale |
| SMB Chromatography | Cellulose tris(3,5-dimethylphenyl) | >99 | 85 | Industrial |
| Enzymatic Resolution | Candida antarctica lipase B | 92 | 40 | Lab-scale |
Synthetic routes to the target compound vary significantly in diastereoselectivity and efficiency, as evidenced by studies of structurally analogous fluoro-methoxyphenyl amino alcohols:
Critical factors influencing pathway selection:
Table 2: Diastereoselectivity in Synthetic Pathways
| Synthetic Route | Key Step | threo:erythro Ratio | Overall Yield (%) |
|---|---|---|---|
| Diastereomeric (Grignard) | Ring-opening/amination | 7:1 | 68 |
| Enantioselective (Evans Aux.) | Chiral aldol reaction | >20:1 | 75 |
| Reductive Amination (NaBH₄) | Ketone reduction | 1:3 | 82 |
| Catalytic Hydrogenation (PtO₂) | Asymmetric hydrogenation | 6:1 | 70 |
Catalytic methods enable direct access to the (1R,2R)-configuration by leveraging chiral metal complexes and organocatalysts:
Optimization challenges include:
Table 3: Catalytic Systems for Asymmetric Synthesis
| Catalyst System | Reaction Type | ee (%) | Yield (%) | Temperature |
|---|---|---|---|---|
| Ru-(S)-BINAP/TsDPEN | Transfer hydrogenation | 94 | 88 | 28°C |
| Jacobsen’s thiourea | Strecker reaction | 82 | 75 | -20°C |
| Shvo’s catalyst/DKR | Kinetic resolution | 96 | 78 | 60°C |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: